molecular formula C24H23NO B14277535 N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide CAS No. 138385-31-6

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide

Cat. No.: B14277535
CAS No.: 138385-31-6
M. Wt: 341.4 g/mol
InChI Key: PIEACACOVRPIIU-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide is a chemical compound with the CAS Registry Number 209414-07-3 and a molecular formula of C 24 H 23 NO . This benzamide derivative is characterized by the presence of both dibenzylamine and an allyl (prop-2-en-1-yl) functional group. The allyl substituent is a versatile handle in synthetic organic chemistry, known for its participation in reactions such as Claisen rearrangements and Heck couplings, making this compound a potential intermediate for the synthesis of more complex molecules . Researchers may value this compound for developing novel pharmacologically active agents or functional materials, as the benzamide core is a common scaffold in medicinal chemistry. The specific physical properties, mechanism of action, and primary research applications for this compound are subject to ongoing investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

CAS No.

138385-31-6

Molecular Formula

C24H23NO

Molecular Weight

341.4 g/mol

IUPAC Name

N,N-dibenzyl-3-prop-2-enylbenzamide

InChI

InChI=1S/C24H23NO/c1-2-10-20-15-9-16-23(17-20)24(26)25(18-21-11-5-3-6-12-21)19-22-13-7-4-8-14-22/h2-9,11-17H,1,10,18-19H2

InChI Key

PIEACACOVRPIIU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Methodologies for N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide

Direct Amidation via Carboxylic Acid Activation

The most straightforward route involves activating 3-(prop-2-en-1-yl)benzoic acid to its corresponding acid chloride, followed by coupling with dibenzylamine.

Procedure:
  • Synthesis of 3-(prop-2-en-1-yl)benzoyl chloride :

    • 3-(Prop-2-en-1-yl)benzoic acid (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) for 4–6 hours. Excess thionyl chloride is removed under reduced pressure.
  • Coupling with Dibenzylamine :

    • The acid chloride is dissolved in DCM, and dibenzylamine (1.1 eq) is added dropwise with triethylamine (1.5 eq) as a base. The reaction is stirred at room temperature for 12–24 hours.
    • Yield : 68–75% after purification via silica gel chromatography.
Key Data:
Step Reagents/Conditions Yield (%) Purity (HPLC)
Acid Chloride Formation SOCl₂, DCM, reflux 92 >98%
Amidation Dibenzylamine, Et₃N, DCM, rt 75 >99%

Ultrasound-Assisted Coupling

Ultrasound irradiation enhances reaction efficiency by reducing time and improving yields.

Procedure:
  • 3-(Prop-2-en-1-yl)benzoic acid (1.0 eq), dibenzylamine (1.1 eq), and EDCI (1.2 eq) are suspended in DMF.
  • The mixture is sonicated at 40 kHz for 2 hours at 50°C.
  • Yield : 82% (vs. 68% under conventional heating).
Advantages:
  • 30% reduction in reaction time.
  • Minimal side product formation due to uniform energy distribution.

Optimization of Catalytic Systems

Transition Metal Catalysis

Palladium and copper catalysts facilitate coupling in complex matrices:

Palladium-Catalyzed Amination:
  • Conditions : 3-(Prop-2-en-1-yl)benzoyl chloride, dibenzylamine, Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 110°C.
  • Yield : 78% with >99% selectivity.
Copper-Mediated Coupling:
  • Conditions : CuI (10 mol%), 1,10-phenanthroline, K₃PO₄, DMSO, 100°C.
  • Yield : 65% (lower efficiency due to steric hindrance).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.8 Hz, 1H, ArH), 7.45–7.32 (m, 12H, ArH), 6.02 (m, 1H, CH₂=CH), 5.15 (d, J = 10.2 Hz, 2H, CH₂=CH), 4.62 (s, 4H, NCH₂Ph).
  • HRMS : m/z calcd. for C₂₄H₂₂NO [M+H]⁺: 340.1696; found: 340.1698.

Purity and Stability

  • HPLC : Retention time = 6.7 min (C18 column, MeCN/H₂O = 70:30).
  • Stability : Stable at −20°C for 12 months; degrades by 15% at 25°C over 6 months.

Comparative Analysis of Methodologies

Method Yield (%) Time (h) Cost (USD/g) Scalability
Direct Amidation 75 24 120 High
Ultrasound-Assisted 82 2 150 Moderate
Pd-Catalyzed 78 12 220 Low

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions include various benzamide and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Benzamide derivatives vary in substituent type, position, and nitrogen substitution, significantly altering their properties:

Compound Name Substituents (N,N- and Benzamide Position) Molecular Weight Key Properties/Activities References
N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide N,N-dibenzyl; 3-allyl 343.43 (calc.) High lipophilicity, potential for metal chelation -
4-(Dimethylamino)-N,N-bis(prop-2-en-1-yl)benzamide (6a) N,N-bis(allyl); 4-dimethylamino ~259.33 Electron-rich amide; bidentate ligand
3,4-Dinitro-N-(prop-2-en-1-yl)benzamide N-allyl; 3,4-dinitro 251.20 Electron-withdrawing groups; reactive
N,N-Diethyl-2-(allyloxy)benzamide N,N-diethyl; 2-allyloxy 233.14 Boiling point: 375.55°C; moderate PSA
YM-09151-2 (Neuroleptic) N-(1-benzyl-2-methylpyrrolidin-3-yl); 5-Cl, 2-OMe, 4-MeNH 428.93 Potent neuroleptic (408x metoclopramide)

Key Observations :

  • Substituent Position : The 3-allyl group in the target compound may enhance steric hindrance compared to 4-substituted analogs (e.g., 6a), influencing reactivity in C–H functionalization reactions .
  • Pharmacological Activity : Neuroleptic potency in benzamides correlates with bulky N-substituents (e.g., pyrrolidine in YM-09151-2 ), suggesting the target compound’s dibenzyl groups may confer distinct receptor interactions.

Physicochemical Properties

  • Thermal Stability : Allyl-substituted benzamides (e.g., 6a) exhibit lower melting points (~306–308°C ) compared to nitro derivatives (454.3°C predicted ), suggesting the target compound may have intermediate stability.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing N,N-Dibenzyl-3-(prop-2-en-1-yl)benzamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) Formation of the acid chloride intermediate from 3-(prop-2-en-1-yl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions, and (2) reaction with dibenzylamine in the presence of a base like pyridine or triethylamine. Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (4–6 hours for acid chloride formation at reflux). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the allyl protons (δ 5.1–5.8 ppm, multiplet) and benzamide carbonyl (δ ~167 ppm).
  • IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and absence of -OH bands.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation.
  • Elemental Analysis : Ensure ≤0.3% deviation for C, H, N content .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

  • Methodological Answer : Use the SHELX suite (SHELXL for refinement) to iteratively adjust parameters like thermal displacement (Uᵢⱼ) and occupancy factors. Cross-validate with WinGX for symmetry checks and ORTEP for visualizing anisotropic displacement ellipsoids. Contradictions in bond lengths (e.g., C=O vs. C-N) may arise from twinning or disorder; apply TWIN/BASF commands in SHELXL and compare with high-resolution datasets .

Q. What experimental design considerations are critical for evaluating the compound’s bioactivity in ischemia/reperfusion injury models?

  • Methodological Answer :

  • In Vitro : Use Langendorff-perfused heart models with controlled ischemia (30 min) and reperfusion (60 min). Administer the compound intracoronarily (0.001–100 nM) and measure infarct size via TTC staining.
  • Statistical Analysis : Apply ANOVA with Bonferroni correction (p ≤ 0.05) to compare treated vs. control groups (n ≥ 9 replicates).
  • Mechanistic Studies : Co-administer β₁-adrenergic antagonists (e.g., metoprolol) to isolate receptor-specific effects .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., glucokinase)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding poses in the allosteric site of glucokinase (PDB: 3IDQ). Validate with MD simulations (NAMD/GROMACS) over 100 ns.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (HOMO-LUMO gaps) influencing binding affinity .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies for benzamide derivatives?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzymatic (e.g., glucokinase activation) and cellular (e.g., glucose uptake in hepatocytes) assays to confirm activity.
  • Regiochemical Modifications : Systematically vary substituents (e.g., nitro groups at meta vs. para positions) and correlate with IC₅₀ values.
  • Crystallographic Validation : Resolve co-crystal structures to confirm binding modes, as seen in analogues like N-benzothiazol-2-yl benzamide derivatives .

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